3-Chloro-3-phenylisobenzofuran-1(3H)-one
Description
Contextual Significance of Isobenzofuran-1(3H)-one (Phthalide) Scaffolds in Organic Synthesis
The isobenzofuran-1(3H)-one, or phthalide (B148349), framework is a prominent structural motif found in a vast array of natural products and biologically significant molecules. nih.gov Phthalides are considered a noteworthy category of secondary metabolites prevalent in various plants, fungi, and bacteria. researchgate.net The fundamental structure consists of a γ-lactone fused to a benzene (B151609) ring at carbons 1 and 3. nih.govresearchgate.net
In the realm of organic synthesis, the phthalide scaffold serves as a crucial building block and a versatile intermediate for the construction of more complex molecular architectures. nih.govresearchgate.net Their utility is demonstrated in the total synthesis of various natural products and their analogs. rsc.org The inherent reactivity of the lactone ring allows for numerous chemical transformations, making phthalides valuable precursors for functionalized naphthalenes, anthracenes, and other polycyclic systems. researchgate.net Furthermore, the C-3 position of the phthalide ring is a common point for substitution, and molecules substituted at this position often exhibit a wide range of physiological and biological activities, including anti-inflammatory, antibacterial, antifungal, and cytotoxic effects. rsc.orgnih.govnih.govimjst.org This has fueled extensive research into developing novel and efficient synthetic methodologies for accessing diverse 3-substituted phthalides. rsc.orgnih.gov
Specific Focus on Halogenated and Phenyl-Substituted Phthalides
The introduction of specific substituents onto the phthalide core, such as a halogen atom and a phenyl group, dramatically influences the molecule's properties. The presence of these groups on the same carbon atom (C-3) creates a chiral center and introduces unique steric and electronic features.
Halogenation is a common strategy in medicinal chemistry to modulate the properties of a lead compound. nih.gov The incorporation of a halogen, such as chlorine, can affect a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute favorably to the stability of a ligand-target complex, which is a critical consideration in drug design. nih.gov
Phenyl-substitution is also a key feature in many pharmacologically active compounds. The phenyl group can engage in various intermolecular interactions, including π-π stacking and hydrophobic interactions, which are crucial for molecular recognition processes. In the context of the phthalide scaffold, a phenyl group at the C-3 position is a defining feature of compounds like 3-Phenylisobenzofuran-1(3H)-one, which serves as a precursor and a reference compound in the synthesis of more complex derivatives. The combination of a halogen and a phenyl group at the C-3 position, as seen in 3-Chloro-3-phenylisobenzofuran-1(3H)-one, thus creates a molecule with potential for tailored applications in materials science and as a synthetic intermediate for pharmacologically relevant compounds.
Overview of Current Research Landscape and Key Challenges
The current research landscape for phthalide derivatives is vibrant, with a continuous focus on the development of new synthetic methods and the exploration of their biological activities. rsc.orgnih.gov While specific research on this compound is not extensively documented in publicly available literature, the synthesis and reactivity of structurally related 3-halo-3-substituted phthalides are well-established areas of study.
A primary challenge in the synthesis of compounds like this compound is the controlled and selective introduction of two different substituents at the C-3 position. A common synthetic route to 3-halophthalides involves the reaction of a 2-acylbenzoic acid precursor with a halogenating agent. For the target molecule, this would typically involve the chlorination of 2-benzoylbenzoic acid.
Key challenges in this field include:
Precursor Synthesis: The efficient and scalable synthesis of the required substituted 2-acylbenzoic acids can be a limiting factor.
Regioselectivity and Chemoselectivity: During the halogenation step, ensuring that the reaction occurs specifically at the desired C-3 position without competing side reactions on the aromatic rings is crucial.
Stereocontrol: Since the C-3 carbon is a stereocenter, developing asymmetric syntheses to produce enantiomerically pure forms of the compound is a significant and ongoing challenge. Enantiomerically pure 3-substituted phthalides are often sought after, as different enantiomers can exhibit distinct biological activities. rsc.orgnih.gov
Stability and Reactivity: 3-halophthalides are reactive intermediates. The carbon-halogen bond can be susceptible to nucleophilic substitution, making them useful for further functionalization but also requiring careful handling and reaction condition optimization to prevent decomposition or unwanted side reactions.
Future research will likely focus on overcoming these challenges by developing more efficient, stereoselective, and environmentally benign synthetic strategies to access a wider range of functionalized phthalides for various applications.
Data Tables
Table 1: Physicochemical Properties of Phthalide and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Structure |
| Isobenzofuran-1(3H)-one (Phthalide) | C₈H₆O₂ | 134.13 | |
| 3-Phenylisobenzofuran-1(3H)-one | C₁₄H₁₀O₂ | 210.23 nih.gov | |
| 3,3-Dichloroisobenzofuran-1-one | C₈H₄Cl₂O₂ | 203.02 nih.gov | |
| This compound | C₁₄H₉ClO₂ | 244.67 |
Note: Structures are illustrative representations.
Structure
2D Structure
3D Structure
Properties
CAS No. |
18852-53-4 |
|---|---|
Molecular Formula |
C14H9ClO2 |
Molecular Weight |
244.67 g/mol |
IUPAC Name |
3-chloro-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C14H9ClO2/c15-14(10-6-2-1-3-7-10)12-9-5-4-8-11(12)13(16)17-14/h1-9H |
InChI Key |
CAYYZOKWYGGFAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)Cl |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Investigations of 3 Chloro 3 Phenylisobenzofuran 1 3h One
Reactivity Profiles of the 3-Chloro-3-phenylisobenzofuran-1(3H)-one Core
The reactivity of this compound is dominated by the unique electronic environment of the C3 carbon. Being bonded to a chlorine atom, an ether oxygen within the lactone ring, and a phenyl group, this carbon atom is a key electrophilic center and a focal point for various chemical transformations.
Nucleophilic Transformations at the C3 Position
The C3 carbon of this compound is highly susceptible to attack by nucleophiles. The presence of the electronegative chlorine atom makes it an excellent leaving group, facilitating substitution reactions. This process is significantly enhanced by the formation of a highly stabilized carbocation intermediate upon the departure of the chloride ion.
The synthesis of the title compound can be achieved by treating 2-benzoylbenzoic acid with thionyl chloride. wikipedia.org This 3-chloro derivative readily undergoes nucleophilic substitution. For instance, it reacts with tert-butyl hydroperoxide to yield 3-tert-butylperoxy-3-phenylphthalide. wikipedia.org In analogous systems, such as 3-bromophthalide (B1266435), the halide is readily displaced by alcohol nucleophiles. The treatment of 3-bromophthalide with hot ethanol, for example, results in the formation of 3-ethoxyphthalide. rsc.org These reactions underscore the general utility of 3-halophthalides as precursors for a variety of 3-substituted derivatives via nucleophilic substitution pathways. wikipedia.orgkhanacademy.orglibretexts.orgwikipedia.org
| Substrate | Nucleophile | Product |
| This compound | tert-Butyl hydroperoxide | 3-tert-Butylperoxy-3-phenylphthalide wikipedia.org |
| 3-Bromophthalide (analogue) | Ethanol | 3-Ethoxyphthalide rsc.org |
Electrophilic Aromatic Substitutions on the Phenyl Ring
The phenyl group attached at the C3 position can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. libretexts.org The outcome of such reactions is governed by the electronic influence of the isobenzofuranone substituent on the phenyl ring. libretexts.org
The substituent, a carbon atom bonded to a chlorine, an ether oxygen, and a lactone carbonyl, exerts a net electron-withdrawing inductive effect. This effect deactivates the phenyl ring towards electrophilic attack compared to benzene (B151609). Deactivating substituents generally direct incoming electrophiles to the meta position. libretexts.org This is because the carbocation intermediates formed from meta attack are less destabilized than those formed from ortho or para attack. libretexts.org While no specific experimental data on the EAS reactions of this compound have been reported, theoretical principles predict the formation of meta-substituted products.
| Reaction | Electrophile (E+) | Predicted Major Product |
| Nitration | NO₂⁺ | 3-Chloro-3-(3-nitrophenyl)isobenzofuran-1(3H)-one |
| Bromination | Br⁺ | 3-(3-Bromophenyl)-3-chloroisobenzofuran-1(3H)-one |
| Sulfonation | SO₃ | 3-(3-Chloro-1-oxo-1,3-dihydroisobenzofuran-3-yl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | 3-Chloro-3-(3-acylphenyl)isobenzofuran-1(3H)-one |
Radical Reactions and Their Outcomes
The phthalide (B148349) core can participate in and influence radical reactions. A notable example is the synthesis of 3-halophthalides themselves, which can be achieved through free-radical halogenation. The reaction of phthalide with N-Bromosuccinimide (NBS), a common source of bromine radicals, yields 3-bromophthalide. rsc.org This indicates that the C-H bond at the C3 position is susceptible to radical cleavage.
Furthermore, derivatives of this compound can function as radical initiators. The peroxy derivative, 3-tert-butylperoxy-3-phenylphthalide, is utilized as a radical starter for initiating polymerization reactions. wikipedia.org This is due to the thermally labile O-O bond, which can undergo homolytic cleavage to generate reactive radicals. The potential for radical generation is also seen in related phthalimide (B116566) structures, where N-alkoxyphthalimides are known to generate oxygen-centered radicals. bohrium.com
Detailed Mechanistic Elucidation Studies
Understanding the mechanisms of the reactions involving this compound is crucial for predicting its chemical behavior and harnessing its synthetic potential.
Identification and Characterization of Reaction Intermediates
Nucleophilic substitution reactions at the C3 position of this compound are proposed to proceed via a unimolecular (Sₙ1) mechanism. wikipedia.orglibretexts.org The rate-determining step of this mechanism is the spontaneous dissociation of the chloride leaving group to form a carbocation intermediate.
The carbocation formed at the C3 position is exceptionally stable due to several factors:
Tertiary Nature : The positive charge resides on a tertiary carbon atom.
Benzylic Stabilization : The carbocation is directly attached to a phenyl ring, allowing for delocalization of the positive charge into the aromatic system through resonance.
Oxygen Resonance : The adjacent ether oxygen atom in the lactone ring can donate a lone pair of electrons to the carbocationic center, forming a resonance-stabilized oxocarbenium ion. This is a significant stabilizing contribution.
This high degree of stabilization facilitates the formation of the carbocation, making the Sₙ1 pathway highly favorable over a bimolecular (Sₙ2) pathway, which would be sterically hindered at the tertiary center.
Transition State Analysis and Energy Barrier Determination
The rate of the Sₙ1 reaction is determined by the energy barrier of the first step: the formation of the carbocation intermediate. The transition state of this step involves the stretching and breaking of the C-Cl bond. According to Hammond's postulate, because this is an endergonic step, the transition state is expected to closely resemble the high-energy carbocation intermediate in both structure and energy.
Specific computational studies, such as Density Functional Theory (DFT) calculations, or detailed kinetic experiments to precisely determine the energy barrier for the heterolysis of the C-Cl bond in this compound are not extensively reported in the literature. However, the qualitative understanding of the highly stabilized intermediate allows for the confident assertion that this barrier is relatively low, accounting for the observed reactivity of the compound in nucleophilic substitution reactions.
Kinetic and Thermodynamic Aspects of Reaction Pathways
Detailed kinetic and thermodynamic parameters for the reactions of this compound have not been extensively reported. However, analogies can be drawn from studies on similar structures, such as benzylic chlorides and lactones, to predict its behavior.
The primary reaction pathway anticipated for this molecule is nucleophilic substitution at the tertiary benzylic carbon. Given the structure, this substitution likely proceeds through an SN1 mechanism. The stability of the potential carbocation intermediate is a key factor. The benzylic position would allow for resonance stabilization of the positive charge across the phenyl ring. Tertiary carbocations are also stabilized by hyperconjugation. stackexchange.comchemzipper.comchemicalforums.comquora.com The stability of a tertiary benzylic carbocation is generally considered to be significant, favoring an SN1 pathway. spcmc.ac.in
Kinetic studies on the solvolysis of benzylic chlorides have shown that the rate of reaction is highly dependent on the solvent polarity and the electronic nature of the substituents on the aromatic ring. spcmc.ac.inias.ac.in For this compound, the rate of nucleophilic substitution would be expected to increase in polar, protic solvents that can stabilize the carbocation intermediate and the leaving chloride ion.
From a thermodynamic perspective, the ring-opening hydrolysis of the lactone is a potential reaction. The thermodynamics of lactone hydrolysis are influenced by ring strain and the nature of the substituents. mdpi.comnih.govresearchgate.net While specific data for this substituted isobenzofuranone is unavailable, the hydrolysis would result in a carboxylic acid and an alcohol functional group. The equilibrium for this reaction would depend on the relative stability of the cyclic lactone versus the open-chain product.
Table 1: Predicted Kinetic and Thermodynamic Characteristics of Reactions
| Reaction Pathway | Probable Mechanism | Factors Influencing Rate | Expected Thermodynamic Profile |
| Nucleophilic Substitution | SN1 | Solvent polarity, Nucleophile strength (to a lesser extent), Stability of the carbocation | Generally exothermic |
| Lactone Hydrolysis | Acid or base-catalyzed | pH, Temperature | Equilibrium dependent on ring strain and solvent |
Photochemical and Thermal Reactivity Studies
The photochemical and thermal behavior of this compound is not well-documented. However, predictions can be made based on the known reactivity of related aromatic and chlorinated compounds.
Upon absorption of UV light, aromatic molecules like this compound are promoted to an excited state. One possible photochemical pathway is the homolytic cleavage of the C-Cl bond. This would generate a tertiary benzylic radical and a chlorine radical. The stability of the benzylic radical, due to resonance delocalization, makes this a plausible primary photochemical process. Subsequent reactions of these radicals could lead to a variety of products, including rearrangement, dimerization, or reaction with the solvent.
The quantum yield (Φ) of a photochemical reaction, which is the number of events occurring per photon absorbed, is a critical parameter. researchgate.netrsc.org For the photodissociation of the C-Cl bond, the quantum yield would be influenced by the efficiency of intersystem crossing to a dissociative triplet state versus other photophysical decay pathways like fluorescence or internal conversion. The specific quantum yield for this compound has not been reported, and its determination would require experimental measurement. rsc.org
Table 2: Plausible Photochemical Processes and Expected Quantum Yield Factors
| Photochemical Process | Proposed Mechanism | Factors Affecting Quantum Yield |
| C-Cl Bond Cleavage | Homolytic fission from an excited state | Wavelength of irradiation, Solvent cage effects, Presence of quenchers |
| Lactone Ring Reactions | Norrish Type I or II reactions | Not expected to be the primary pathway due to the weaker C-Cl bond |
The thermal stability of this compound is limited by the C-Cl bond, which is likely the weakest bond in the molecule. Thermal decomposition would likely initiate with the cleavage of this bond. At elevated temperatures, heterolytic cleavage to form an ion pair (carbocation and chloride) or homolytic cleavage to form radicals are both possible. The specific pathway would depend on the conditions (e.g., gas phase vs. solution, presence of other species).
Following the initial C-Cl bond scission, a cascade of reactions could occur, leading to complex degradation products. For chlorinated aromatic compounds, thermal decomposition can result in the formation of more stable, and potentially toxic, chlorinated aromatic byproducts. nih.govnih.goveurochlor.org The isobenzofuranone ring itself is relatively stable but could undergo decarboxylation or other fragmentation reactions at very high temperatures. researchgate.netmdpi.comgdut.edu.cnresearchgate.net
A comprehensive stability profile would require techniques such as thermogravimetric analysis (TGA) to determine the decomposition temperature and to study the kinetics of weight loss upon heating. osti.govnih.gov Such data is not currently available in the reviewed literature for this specific compound.
Table 3: Anticipated Thermal Degradation Characteristics
| Temperature Range | Likely Degradation Pathway | Potential Products |
| Moderate | C-Cl bond cleavage (SN1-type elimination/substitution) | Alkenes, substitution products |
| High | Radical C-Cl bond cleavage, Ring fragmentation | Various chlorinated and non-chlorinated aromatic and aliphatic compounds |
Stereochemical Aspects in the Synthesis and Reactions of 3 Chloro 3 Phenylisobenzofuran 1 3h One
Enantioselective and Diastereoselective Synthetic Routes
The development of synthetic routes that afford specific stereoisomers of 3-Chloro-3-phenylisobenzofuran-1(3H)-one in high purity is a significant challenge in asymmetric synthesis. While specific, detailed research on the enantioselective and diastereoselective synthesis of this exact compound is not extensively documented in publicly accessible literature, general strategies for the asymmetric synthesis of related 3-substituted isobenzofuranones can be extrapolated. These methods typically involve the use of chiral auxiliaries, chiral catalysts, or chiral reagents to induce stereoselectivity. researchgate.net
Enantioselective Catalysis:
One of the most powerful tools for establishing chirality is enantioselective catalysis. For the synthesis of chiral isobenzofuranones, various catalytic systems have been explored for analogous structures. These often involve transition metal catalysts paired with chiral ligands. For instance, rhodium/palladium relay catalysis has been successfully employed in the one-pot asymmetric synthesis of gem-diaryl benzofuran-3(2H)-ones, achieving excellent enantioselectivity (up to 99% ee). While this example deals with a different substitution pattern, it highlights the potential of dual-metal catalytic systems in constructing chiral benzofuranone cores. The choice of the chiral ligand is crucial in determining the stereochemical outcome of the reaction.
Organocatalysis:
Use of Chiral Auxiliaries:
Another established method for controlling stereochemistry involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. For the synthesis of 3-substituted isobenzofuranones, a chiral auxiliary could be attached to a precursor molecule to control the facial selectivity of an attack that establishes the C3 stereocenter. For example, the condensation of o-phthaldehyde with a chiral amino alcohol like (-)-8-benzylaminomenthol can lead to a chiral perhydro-1,3-benzoxazine, which can then react with organometallics with high diastereoselectivity to form intermediates for enantiopure phthalides. researchgate.net
A hypothetical diastereoselective route to this compound could involve the reaction of a chiral precursor with a chlorinating agent, where the existing chirality in the molecule directs the approach of the reagent to one face of the molecule over the other.
| Method | General Catalyst/Auxiliary Type | Potential Application to this compound |
| Enantioselective Catalysis | Chiral Transition Metal Complexes (e.g., Rh, Pd, Ir) | Asymmetric chlorination of 3-phenylisobenzofuran-1(3H)-one or cyclization of a prochiral precursor. |
| Organocatalysis | Chiral Amines, Phosphines, etc. | Enantioselective functionalization of a precursor molecule. |
| Chiral Auxiliaries | Chiral Alcohols, Amines | Diastereoselective synthesis via a covalently attached chiral directing group. |
Stereochemical Inversion and Retention During Transformations
The stereochemical outcome of reactions involving the chiral center of this compound is of fundamental importance. Nucleophilic substitution at the C3 position, where the chlorine atom is replaced by another group, can proceed with either inversion or retention of configuration, or through racemization. The specific outcome is dependent on the reaction mechanism.
SN1 vs. SN2 Mechanisms:
Nucleophilic substitution reactions at a tertiary benzylic carbon, such as the C3 of this compound, can proceed through either an SN1 or SN2 mechanism.
An SN1 reaction would proceed through a planar carbocation intermediate. The subsequent attack by a nucleophile can occur from either face of the carbocation with equal probability, leading to a racemic mixture of products (both inversion and retention).
An SN2 reaction , on the other hand, involves a backside attack of the nucleophile, leading to a complete inversion of configuration at the stereocenter.
The reaction conditions, including the nature of the nucleophile, the solvent, and the stability of the carbocation, will determine which pathway is favored. Given the potential for stabilization of a carbocation at the benzylic position, an SN1-type mechanism leading to racemization is a plausible outcome in many cases. However, specific conditions could be tailored to favor an SN2 pathway to achieve stereochemical inversion.
Neighboring Group Participation:
| Reaction Type | Plausible Mechanism | Expected Stereochemical Outcome |
| Nucleophilic Substitution | SN1 | Racemization (Inversion + Retention) |
| Nucleophilic Substitution | SN2 | Inversion of Configuration |
| Nucleophilic Substitution | Neighboring Group Participation | Retention of Configuration |
Chiral Resolution Methodologies for Enantiomeric Purity
For cases where a synthesis produces a racemic mixture of this compound, chiral resolution techniques are necessary to separate the two enantiomers.
Preparative Chiral Chromatography:
One of the most powerful and widely used methods for separating enantiomers is preparative chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the resolution of a wide range of racemic compounds. For this compound, a suitable CSP would likely be one with phenylcarbamate derivatives of cellulose or amylose, which are known to be effective for separating aromatic compounds. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation.
Kinetic Resolution:
Kinetic resolution is another strategy to obtain enantiomerically enriched material from a racemate. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. For example, a chiral catalyst could selectively catalyze the reaction of one enantiomer of this compound, leaving the unreacted starting material enriched in the other enantiomer. Dynamic kinetic resolution (DKR) is an extension of this concept where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomer of the product. While specific DKR protocols for this compound are not documented, the hydrolytic DKR of racemic 3-phenyl-2-oxetanone to chiral tropic acid using a chiral phase-transfer catalyst demonstrates the applicability of this principle to related lactones. rsc.org
| Method | Principle | Key Parameters |
| Preparative Chiral HPLC | Differential interaction with a chiral stationary phase | Chiral stationary phase (e.g., polysaccharide-based), mobile phase composition, flow rate, temperature. |
| Kinetic Resolution | Differential reaction rates of enantiomers | Chiral catalyst or reagent, reaction conditions (temperature, time). |
| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization | Chiral catalyst, racemization catalyst/conditions. |
Advanced Spectroscopic and Structural Elucidation of 3 Chloro 3 Phenylisobenzofuran 1 3h One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Chloro-3-phenylisobenzofuran-1(3H)-one. The substitution at the C3 position with both a chlorine atom and a phenyl group creates a chiral center, leading to a complex and informative spectral output.
While 1D ¹H and ¹³C NMR provide initial data, 2D NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially for the aromatic regions where signal overlap is common.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be essential to identify the spin-spin coupling networks within the two aromatic rings. It would clearly show the correlations between the four adjacent protons on the phthalide (B148349) moiety (H-4, H-5, H-6, H-7) and the five adjacent protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal to its directly attached carbon atom. This is critical for assigning the carbon signals of the aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons. Key expected correlations would include:
Protons of the phenyl ring to the C3 carbon.
Protons H-4 and H-7 of the benzofuranone ring to the C1 carbonyl carbon.
Proton H-7 to the C3a and C1 carbons.
Proton H-4 to the C7a and C5 carbons.
These 2D techniques, used in combination, would allow for the complete and unambiguous assignment of the complex structure.
The primary conformational freedom in this compound involves the rotation of the C3-phenyl bond. Due to potential steric hindrance between the phenyl ring and the benzofuranone system, this rotation may be restricted.
Dynamic NMR (DNMR) studies, conducted over a range of temperatures, could reveal the energy barrier to this rotation. At low temperatures, if the rotation is slow on the NMR timescale, separate signals for the ortho-protons (and meta-protons) of the phenyl ring might be observed due to their different magnetic environments relative to the phthalide ring. As the temperature is increased, these signals would broaden and eventually coalesce into a single signal for each pair, allowing for the calculation of the rotational energy barrier.
The chemical shifts of the protons and carbons in this compound are significantly influenced by the electronic environment created by the substituents.
¹H NMR: The four aromatic protons of the benzofuranone moiety are expected to resonate in the range of δ 7.5-8.0 ppm. The proton at the H-7 position, being adjacent to the electron-withdrawing carbonyl group (C=O), would likely be the most deshielded and appear furthest downfield. The protons of the C3-phenyl group would also appear in the aromatic region, typically between δ 7.3-7.6 ppm.
¹³C NMR: The carbonyl carbon (C1) is expected to have a chemical shift in the range of δ 168-172 ppm. The C3 carbon, being attached to an electronegative chlorine atom, an oxygen atom, and a phenyl ring, would be significantly deshielded, with an expected chemical shift in the range of δ 90-100 ppm. The aromatic carbons would resonate in the typical δ 120-150 ppm range.
The presence of the electronegative chlorine atom at C3 has a notable deshielding effect on the C3 carbon itself. This effect is primarily inductive. The coupling constants for the aromatic protons would be expected to fall within the standard ranges for ortho (7–9 Hz), meta (2–3 Hz), and para (0–1 Hz) couplings.
Predicted ¹H and ¹³C NMR Data (Note: These are predicted values based on analogous structures and known substituent effects.)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1 | - | ~169.0 |
| C3 | - | ~95.0 |
| C3a | - | ~130.0 |
| C4 | ~7.8 | ~125.0 |
| C5 | ~7.6 | ~129.5 |
| C6 | ~7.7 | ~134.0 |
| C7 | ~7.9 | ~126.0 |
| C7a | - | ~150.0 |
| Phenyl C-1' | - | ~138.0 |
| Phenyl C-2'/6' | ~7.5-7.6 | ~128.0 |
| Phenyl C-3'/5' | ~7.4-7.5 | ~129.0 |
| Phenyl C-4' | ~7.3-7.4 | ~130.0 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides key information about the functional groups present in the molecule and insights into intermolecular interactions.
The IR and Raman spectra of this compound would be dominated by vibrations associated with the aromatic rings and the lactone functional group.
Carbonyl (C=O) Stretch: The most characteristic band in the IR spectrum would be the strong C=O stretching vibration of the γ-lactone ring. For phthalides, this typically appears at a high frequency, expected around 1760-1780 cm⁻¹. This high frequency is characteristic of five-membered rings and is influenced by ring strain.
C-O-C Stretch: The stretching vibrations of the ether linkage within the lactone ring would result in strong bands in the 1050-1250 cm⁻¹ region.
Aromatic C=C Stretch: Multiple bands of medium to weak intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the two aromatic rings.
Aromatic C-H Stretch: These vibrations would appear as a group of weak to medium bands above 3000 cm⁻¹.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a band in the fingerprint region, typically between 600-800 cm⁻¹.
Predicted Key Vibrational Frequencies
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3050-3100 | Medium-Weak |
| Carbonyl (C=O) Stretch | ~1770 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |
| C-O-C Asymmetric Stretch | ~1250 | Strong |
| C-O-C Symmetric Stretch | ~1050 | Strong |
| C-Cl Stretch | 600-800 | Medium |
As this compound lacks any hydroxyl or amine groups, it cannot act as a hydrogen bond donor. However, the oxygen atom of the carbonyl group can act as a weak hydrogen bond acceptor. In the solid state or in protic solvents, weak C-H···O interactions might occur. The primary intermolecular forces governing the bulk properties of this compound would be dipole-dipole interactions, arising from the polar C=O and C-Cl bonds, and van der Waals forces between the aromatic rings. These interactions would influence the crystal packing and physical properties of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.
Characterization of Chromophores and Electronic Absorption Profiles
The UV-Vis absorption profile of this compound is determined by the chromophores present in its structure. A chromophore is a part of a molecule responsible for its color by absorbing light at specific wavelengths. The primary chromophores in this molecule are the benzofuranone system (which is an extended benzoyl chromophore) and the phenyl substituent at the 3-position.
The electronic transitions expected for this molecule include:
π → π* (pi-to-pi-star) transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and conjugated double bonds, such as those in the benzene (B151609) rings and the carbonyl group. These transitions typically result in strong absorption bands. For instance, related benzofuran (B130515) structures exhibit intense absorption bands in the 280-350 nm region, which are attributable to π → π* transitions. masterorganicchemistry.com
n → π* (n-to-pi-star) transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl and ether functionalities, to a π* antibonding orbital of the carbonyl group. These transitions are typically of lower energy (occur at longer wavelengths) and are significantly less intense (lower molar absorptivity) than π → π* transitions. For many carbonyl-containing compounds, a weak n → π* absorption is often observed in the 270-300 nm range. masterorganicchemistry.com
The absorption spectrum is predicted to be a composite of the transitions originating from the substituted benzofuranone core. The phenyl group attached to the stereocenter at position 3, while not fully conjugated with the benzoyl system, influences the electronic environment and thus the precise wavelengths (λmax) and intensities of these absorption bands.
Table 1: Predicted Electronic Transitions and Absorption Maxima for this compound
| Transition Type | Chromophore | Predicted λmax Range (nm) | Expected Intensity |
|---|---|---|---|
| π → π* | Benzofuranone System, Phenyl Ring | 250 - 350 | High |
| n → π* | Carbonyl Group (C=O) | 270 - 300 | Low |
Solvent Effects on UV-Vis Spectra and Solvatochromism
Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands when measured in different solvents. ijprajournal.com This effect is a result of differential solvation of the ground and excited states of the molecule.
The polarity of the solvent can have distinct effects on the electronic transitions:
π → π* Transitions: In these transitions, the excited state is often more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This results in a shift of the absorption maximum to a longer wavelength, an effect known as a bathochromic shift (or red shift).
n → π* Transitions: For n → π* transitions in carbonyl compounds, the ground state is stabilized by polar, protic solvents through hydrogen bonding with the lone pair electrons on the oxygen atom. This stabilization lowers the energy of the ground state more than the excited state. Consequently, a larger amount of energy is required for the transition, causing a shift to a shorter wavelength, known as a hypsochromic shift (or blue shift). ijprajournal.com
While specific experimental data for this compound is not available, studies on structurally similar furopyridines have shown that their absorption bands, attributed to π → π* and n → π* transitions, shift in response to solvent polarity. ijprajournal.com It is expected that the π → π* bands of this compound would exhibit a bathochromic shift, while the weaker n → π* band would show a hypsochromic shift, upon moving from a non-polar solvent (e.g., hexane) to a polar, protic solvent (e.g., ethanol).
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion and its fragments, allowing for the determination of elemental composition and offering insights into fragmentation pathways. The nominal mass of this compound (C₁₄H₉ClO₂) is 244.03 g/mol .
Upon electron ionization (EI), the molecule would form a molecular ion (M⁺˙). A key feature in the mass spectrum would be the isotopic pattern for chlorine: a peak for the molecular ion containing the ³⁵Cl isotope (M) and another peak two mass units higher for the ³⁷Cl isotope (M+2), with a relative intensity ratio of approximately 3:1.
The fragmentation of the molecular ion is predicted to proceed through several key pathways based on the stability of the resulting fragments. Analysis of the parent compound, 3-phenylphthalide (B1295097), shows major fragments at m/z 165 and 105, corresponding to the loss of the carboxyl group and the benzoyl cation, respectively. nih.gov For the chlorinated analogue, the following fragmentation pathways are plausible:
Loss of Chlorine Radical: Cleavage of the C-Cl bond to lose a chlorine radical (·Cl), resulting in a cation at [M-35]⁺.
Loss of Phenyl Radical: Cleavage of the C-C bond to lose a phenyl radical (·C₆H₅), resulting in a fragment at [M-77]⁺.
Formation of Benzoyl Cation: Cleavage can lead to the formation of the stable benzoyl cation (C₆H₅CO⁺) at m/z 105.
Cleavage of the Lactone Ring: The lactone ring can undergo fragmentation, often involving the loss of CO or CO₂.
Table 2: Predicted HRMS Fragmentation Data for this compound
| m/z (Nominal) | Proposed Fragment Ion | Plausible Neutral Loss |
|---|---|---|
| 244/246 | [C₁₄H₉ClO₂]⁺˙ | (Molecular Ion) |
| 209 | [C₁₄H₉O₂]⁺ | ·Cl |
| 167/169 | [C₈H₄ClO]⁺ | ·C₆H₅ |
| 165 | [C₁₃H₉O]⁺ | ·COCl |
| 105 | [C₇H₅O]⁺ | C₇H₄ClO |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Elucidation of Crystal Packing and Intermolecular Interactions
While a crystal structure for this compound has not been reported, analysis of closely related isobenzofuranone derivatives provides insight into the likely solid-state packing and interactions. For example, the crystal structure of 3-(2-Chloroanilino)isobenzofuran-1(3H)-one reveals a three-dimensional network stabilized by intermolecular C—H⋯O and N—H⋯O hydrogen bonds. nih.gov
For this compound, the crystal packing would be governed by a combination of weak non-covalent interactions:
C—H⋯O Interactions: Hydrogen atoms on the phenyl and benzofuranone rings can act as weak hydrogen bond donors to the oxygen atoms (both carbonyl and ether) of neighboring molecules.
C—H⋯π Interactions: A hydrogen atom from one molecule can interact with the electron-rich π-system of an aromatic ring on an adjacent molecule.
π-π Stacking: The planar aromatic rings (both the phenyl group and the benzene part of the benzofuranone) can stack on top of each other, typically in an offset fashion, to maximize attractive dispersion forces.
Halogen⋯Oxygen Interactions: The chlorine atom could potentially participate in halogen bonding, acting as an electrophilic region that interacts with the nucleophilic oxygen atoms of nearby molecules.
These interactions would collectively direct the assembly of the molecules into a stable, repeating three-dimensional lattice.
Table 3: Crystallographic Data for the Analogous Compound 3-(Diphenylamino)isobenzofuran-1(3H)-one
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 19.1440 (13) |
| b (Å) | 8.9363 (6) |
| c (Å) | 9.1111 (3) |
| V (ų) | 1558.70 (16) |
| Z | 4 |
| Dominant Interactions | C—H⋯O |
Data from a related structure used for illustrative purposes. researchgate.net
Determination of Absolute Configuration
The carbon atom at the 3-position of the isobenzofuranone ring is a stereocenter, as it is bonded to four different groups (an oxygen, a chlorine, a phenyl group, and the rest of the benzofuranone system). Therefore, this compound can exist as a pair of enantiomers, (R) and (S).
X-ray crystallography is a primary method for determining the absolute configuration of a chiral molecule. This is typically achieved by crystallizing a single enantiomer of the compound. The diffraction data collected from a non-centrosymmetric crystal can be analyzed using the phenomenon of anomalous dispersion. When the wavelength of the X-rays used is near an absorption edge of one of the atoms in the crystal (often a heavier atom like chlorine), the scattering factor for that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By comparing the observed intensity differences with those calculated for the (R) and (S) configurations, the true absolute configuration of the molecule in the crystal can be unambiguously determined. The result is often expressed as the Flack parameter, which should refine to a value near 0 for the correct configuration and near 1 for the inverted (incorrect) configuration.
To date, no study has reported the separation of the enantiomers of this compound or the determination of their absolute configuration.
Computational and Theoretical Studies of 3 Chloro 3 Phenylisobenzofuran 1 3h One
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to predict molecular characteristics with high accuracy. mdpi.com
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 3-Chloro-3-phenylisobenzofuran-1(3H)-one, this would involve using a theoretical method, such as DFT with a functional like B3LYP and a basis set (e.g., 6-311++G(d,p)), to find the minimum energy structure. mdpi.com Such calculations, which have been performed on related isobenzofuranone derivatives, would reveal precise bond lengths, bond angles, and dihedral angles. arabjchem.org
Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes mapping the electron density to understand charge distribution and identifying regions of high or low electron density. Natural Bond Orbital (NBO) analysis could further be employed to investigate the nature of the bonding, including the hybridization of atomic orbitals and the delocalization of electron density within the molecule. For instance, in a study of diarylhalonium ions, NBO analysis was used to describe the electronic situation and orbital hybridization on the halogen atom. researchgate.net
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.21 Å |
| C-Cl | ~1.78 Å | |
| C-Phenyl | ~1.50 Å | |
| Bond Angle | O=C-O | ~120° |
| Cl-C-Phenyl | ~109° | |
| Dihedral Angle | Phenyl-Isobenzofuranone | Variable |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations based on general chemical principles and studies on similar molecules. Specific values for the target compound would require dedicated computation.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com The energies and shapes of these orbitals are crucial for predicting how a molecule will interact with other chemical species. wikipedia.org
For this compound, the HOMO would likely be located on the electron-rich phenyl and isobenzofuranone rings, while the LUMO would be associated with the electrophilic centers of the molecule, such as the carbonyl carbon and the carbon atom bonded to the chlorine. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com Computational methods like DFT are routinely used to calculate these orbital energies and visualize their spatial distribution. arabjchem.org This analysis helps in predicting whether the molecule will act as an electron donor (nucleophile) or an electron acceptor (electrophile) in a reaction. pku.edu.cn The introduction of substituents can significantly alter the energies of these frontier orbitals, thereby tuning the molecule's reactivity. rsc.org
Table 2: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Indicates electron-donating capability |
| LUMO | -1.2 | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 | Relates to chemical stability/reactivity |
Note: These energy values are hypothetical examples to illustrate the output of FMO analysis. Actual values would be derived from specific quantum chemical calculations.
Quantum chemical calculations can map the potential energy surface for a chemical reaction, identifying the most favorable reaction pathways. This involves locating and characterizing transition states—the high-energy structures that connect reactants to products. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction.
For this compound, one could model reactions such as nucleophilic substitution at the carbon bearing the chlorine atom. Computational modeling would involve identifying the structure of the transition state for the substitution process and calculating the associated energy barrier. This type of analysis provides mechanistic insights that are often difficult to obtain through experimental means alone.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that exhibit a range of conformations. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations have been applied to isobenzofuranone derivatives to validate in vitro data. nih.gov
For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotation of the phenyl group relative to the isobenzofuranone core. By simulating the molecule's motion over time, researchers can identify the most populated conformations and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its interactions with biological targets, such as enzymes or receptors.
Prediction of Spectroscopic Properties from Theoretical Models
Computational chemistry offers powerful methods for predicting various spectroscopic properties, which can be invaluable for structure confirmation and interpretation of experimental data.
Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov These predicted shifts can be compared with experimental data to confirm the structure of a synthesized compound, which is especially useful for complex molecules or for distinguishing between isomers. researchgate.net Studies on other isobenzofuranones have successfully used this approach for conclusive structural identification. nih.gov
Similarly, computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. By comparing the calculated spectrum with the experimental one, each peak can be assigned to a specific molecular vibration, such as the characteristic C=O stretch of the lactone ring or vibrations involving the C-Cl bond. vscht.czlibretexts.org The NIST Chemistry WebBook provides experimental IR spectra for related compounds like 1(3H)-Isobenzofuranone, which can serve as a reference. nist.gov
Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)
| Spectrum | Feature | Predicted Value | Experimental Value |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~168 ppm | (Requires experimental data) |
| ¹H NMR | Aromatic Protons | 7.2 - 7.8 ppm | (Requires experimental data) |
| IR | C=O Stretch | ~1760 cm⁻¹ | (Requires experimental data) |
| IR | C-Cl Stretch | ~750 cm⁻¹ | (Requires experimental data) |
Note: The predicted values are based on typical ranges for these functional groups and would be refined by specific calculations for this compound.
Chemical Derivatization and Analog Development of 3 Chloro 3 Phenylisobenzofuran 1 3h One
Modifications at the Chlorinated Position
The C3 position, bearing both a chlorine atom and a phenyl group, is a key hub for introducing structural diversity. The tertiary and benzylic nature of this carbon, coupled with the influence of the adjacent lactone oxygen, dictates its reactivity, primarily towards nucleophilic substitution pathways.
Halogen Exchange Reactions and Reactivity
Halogen exchange reactions, such as the Finkelstein reaction, represent a fundamental approach to modifying the reactivity of the C3 position. researchgate.netresearchgate.net The conversion of the chloro group to other halogens (bromo, iodo, or fluoro) can significantly impact the leaving group ability and open up different avenues for subsequent transformations.
The reactivity in these exchange reactions is governed by the stability of the carbocation intermediate that can form at the benzylic C3 position. The phenyl group stabilizes this cation through resonance, suggesting that reactions proceeding through an S_N_1-like mechanism are plausible. In a classic Finkelstein reaction, treatment of 3-Chloro-3-phenylisobenzofuran-1(3H)-one with an excess of sodium iodide in a solvent like acetone (B3395972) would be expected to yield the corresponding 3-iodo derivative. researchgate.net The insolubility of sodium chloride in acetone would drive the equilibrium towards the product. researchgate.net Similarly, other alkali metal halides can be employed to introduce bromine or fluorine.
Table 1: Hypothetical Halogen Exchange Reactions at C3
| Starting Material | Reagent | Solvent | Product | Expected Reactivity |
|---|---|---|---|---|
| This compound | NaI | Acetone | 3-Iodo-3-phenylisobenzofuran-1(3H)-one | High |
| This compound | NaBr | Acetone | 3-Bromo-3-phenylisobenzofuran-1(3H)-one | Moderate |
This table is illustrative and based on established principles of halogen exchange reactions.
Nucleophilic Substitution with Diverse Functionalities
The electrophilic nature of the C3 carbon makes it susceptible to attack by a wide range of nucleophiles, enabling the introduction of diverse functionalities. These reactions likely proceed through an S_N_1 or S_N_2 mechanism, depending on the nucleophile's strength and the reaction conditions. The substitution of the chloro group can be achieved with oxygen, nitrogen, sulfur, and carbon nucleophiles.
For instance, reaction with alcohols or alkoxides would lead to the formation of 3-alkoxy derivatives. The use of various amines, including primary and secondary amines, would yield 3-amino-substituted analogs. rsc.org Thiolates can be employed to introduce sulfur-containing moieties. Furthermore, organometallic reagents or cyanide ions could be used to form new carbon-carbon bonds at the C3 position.
Table 2: Examples of Nucleophilic Substitution at C3
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Oxygen | Sodium methoxide | 3-Methoxy |
| Nitrogen | Ammonia, primary/secondary amines | 3-Amino |
| Sulfur | Sodium thiophenoxide | 3-Thiophenyl |
| Carbon | Sodium cyanide | 3-Cyano |
This table provides examples of potential nucleophilic substitution reactions.
Transformations of the Phenyl Substituent
The phenyl ring at the C3 position offers another site for modification, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These transformations allow for the fine-tuning of the molecule's electronic and steric properties.
Electrophilic Aromatic Substitutions and Regioselectivity
The isobenzofuranone moiety attached to the phenyl ring acts as a deactivating group and a meta-director in electrophilic aromatic substitution reactions due to its electron-withdrawing nature. researchgate.net Therefore, reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to introduce substituents at the meta-positions of the phenyl ring.
For example, nitration using a mixture of nitric acid and sulfuric acid would likely yield 3-(3-nitrophenyl)isobenzofuran-1(3H)-one as the major product. Similarly, bromination in the presence of a Lewis acid catalyst like FeBr₃ would introduce a bromine atom at the meta-position. The regioselectivity would be primarily governed by the electronic effects of the deactivating substituent.
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Chloro-3-(3-nitrophenyl)isobenzofuran-1(3H)-one |
| Bromination | Br₂, FeBr₃ | 3-Bromo-3-(3-bromophenyl)isobenzofuran-1(3H)-one |
This table is based on the predicted directing effects of the isobenzofuranone substituent.
Metal-Catalyzed Cross-Coupling Reactions for Aryl Modifications
To achieve substitution at the ortho- and para-positions of the phenyl ring, or to introduce a wider variety of substituents, metal-catalyzed cross-coupling reactions are a powerful tool. rsc.org This would typically involve prior functionalization of the phenyl ring with a halide (e.g., through a Sandmeyer reaction on an amino-substituted precursor) to serve as a handle for reactions like Suzuki, Heck, or Sonogashira couplings.
For instance, a 3-(4-bromophenyl)isobenzofuran-1(3H)-one derivative could undergo a Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group at the para-position. rsc.org A Heck reaction could be employed to introduce an alkene, while a Sonogashira coupling would install an alkyne moiety. rsc.orgnih.gov
Ring Modifications and Annulation Reactions
Modifications to the isobenzofuranone core itself can lead to the synthesis of more complex heterocyclic and polycyclic structures. These transformations can involve reactions that lead to ring-opening, ring expansion, or the fusion of additional rings onto the existing scaffold.
Annulation reactions, which involve the formation of a new ring, are a key strategy in this regard. For example, the phthalide (B148349) anion generated by deprotonation at the C3 position (after conversion of the chloro group to a more suitable activating group) could potentially participate in Michael additions with α,β-unsaturated systems, followed by intramolecular condensation to form new ring systems.
Another approach could involve Diels-Alder reactions. While the isobenzofuranone ring itself is not a typical diene, derivatives where the furan (B31954) ring is generated in situ could potentially undergo [4+2] cycloadditions with various dienophiles to construct complex polycyclic frameworks. rsc.org
Expansion and Contraction of the Lactone Ring System
The five-membered lactone ring of this compound is a key functional group that can be targeted for ring modification. While specific studies on the ring expansion and contraction of this exact molecule are not extensively documented, the reactivity of analogous 3-substituted phthalides provides a strong basis for predicting its chemical behavior.
Lactone Ring Expansion:
Ring expansion of phthalide derivatives can lead to the formation of six-membered lactones or other larger ring systems. One common approach involves the reaction of the lactone with diazomethane (B1218177) or other diazoalkanes, which can insert a methylene (B1212753) group into the C-O bond of the lactone. Another potential strategy is the Baeyer-Villiger oxidation of a suitably functionalized precursor. Although this is more commonly applied to ketones, related transformations on lactones are known.
A hypothetical ring expansion of a 3-phenylphthalide (B1295097) analog is presented below:
| Reactant | Reagent | Product | Reaction Type |
| 3-Phenylisobenzofuran-1(3H)-one | Diazomethane (CH₂N₂) | 4-Phenyl-3,4-dihydro-1H-benzo[d] smolecule.comresearchgate.netoxazin-2(5H)-one | Ring Expansion |
This table is illustrative and based on general reactions of lactones, as specific data for this compound was not available in the searched literature.
Lactone Ring Contraction:
Ring contraction of the phthalide system is a less common transformation but can be envisioned through multi-step synthetic sequences. For instance, oxidative cleavage of the benzene (B151609) ring of the phthalide core, followed by recyclization, could potentially lead to smaller heterocyclic systems. Another theoretical approach could involve a Wolff rearrangement of a diazoketone derived from the lactone.
Due to the lack of specific literature examples for the ring contraction of this compound or its close analogs, a data table for this transformation is not provided.
Synthesis of Polycyclic Systems Containing the Phthalide Core
The this compound scaffold is a valuable building block for the synthesis of more complex, polycyclic molecules. The presence of the reactive chloro group at the 3-position and the aromatic rings allows for a variety of cyclization reactions.
One of the most powerful methods for constructing polycyclic systems from phthalides is through intramolecular Friedel-Crafts reactions. By introducing a suitable functional group on the 3-phenyl substituent, an intramolecular cyclization onto the phthalide's benzene ring or the phenyl group itself can be initiated. This strategy can lead to the formation of fluorenones, dibenzofurans, and other fused aromatic systems.
For example, a derivative of 3-phenylphthalide with a carboxylic acid group on the ortho position of the phenyl ring could be cyclized under acidic conditions to yield a spirocyclic lactone.
| Starting Material | Reagent/Conditions | Product | Reaction Type |
| 2'-(Carboxy)-3-phenylisobenzofuran-1(3H)-one | Polyphosphoric acid, heat | Spiro[isobenzofuran-3,1'-isochroman]-1,3'-dione | Intramolecular Friedel-Crafts acylation |
This table presents a representative reaction for a functionalized 3-phenylphthalide analog to illustrate the synthesis of polycyclic systems.
Furthermore, the chloro group at the 3-position can be displaced by a nucleophile that is part of another ring system, leading to the formation of fused heterocyclic structures. Palladium-catalyzed cross-coupling reactions on a bromo- or iodo-substituted phthalide core can also be employed to introduce complex aromatic substituents, which can then undergo subsequent cyclization reactions.
Exploration of Structure-Reactivity Relationships within Derivatized Phthalides
Influence of the 3-Chloro Group: The chlorine atom at the tertiary carbon C-3 is a good leaving group, making this position susceptible to nucleophilic substitution. smolecule.com This allows for the introduction of a wide range of functional groups, such as alkoxy, amino, and cyano groups, by reacting this compound with the corresponding nucleophiles. The electronegativity of the chlorine atom also inductively withdraws electron density from the C-3 carbon, further enhancing its electrophilicity.
Influence of the 3-Phenyl Group: The phenyl group at the 3-position provides steric bulk, which can influence the approach of nucleophiles. Electron-donating or electron-withdrawing substituents on the phenyl ring can modulate the stability of potential carbocation intermediates formed during nucleophilic substitution reactions. For instance, an electron-donating group at the para-position of the phenyl ring would stabilize a positive charge at C-3, potentially accelerating the rate of SN1-type reactions.
Influence of Substituents on the Benzene Ring of the Phthalide Core: Electron-withdrawing groups on the benzene ring of the isobenzofuranone core would make the carbonyl carbon of the lactone more electrophilic and thus more susceptible to nucleophilic attack and ring-opening. Conversely, electron-donating groups would decrease the electrophilicity of the carbonyl carbon, making the lactone more stable.
The interplay of these electronic and steric effects is crucial in designing and predicting the outcomes of chemical transformations on the this compound scaffold. A deeper understanding of these structure-reactivity relationships is essential for the rational design and synthesis of new derivatives with desired properties.
Role of 3 Chloro 3 Phenylisobenzofuran 1 3h One in Advanced Organic Synthesis
As a Key Intermediate in Complex Molecule Construction
The utility of 3-Chloro-3-phenylisobenzofuran-1(3H)-one as a key intermediate lies in the high reactivity of its C-3 chloro substituent towards nucleophilic displacement. This benzylic halide, activated by the adjacent phenyl ring and the lactone carbonyl group, readily undergoes substitution reactions with a wide array of nucleophiles, allowing for the facile introduction of diverse functionalities and the construction of intricate molecular frameworks.
The isobenzofuranone core is a prevalent motif in numerous biologically active natural products and pharmaceutical agents. The ability to start with a pre-formed, yet highly adaptable, scaffold like this compound offers a streamlined approach to the synthesis of these complex targets. The substitution reaction at the C-3 position is a critical step in elaborating the core structure. For instance, reaction with various carbon, nitrogen, oxygen, and sulfur nucleophiles can forge new bonds, leading to derivatives with significant added complexity.
A typical reaction pathway involves the SN1-type displacement of the chloride ion, often facilitated by a Lewis acid, to form a stabilized oxocarbenium ion intermediate. This intermediate can then be trapped by a variety of nucleophiles. This reactivity profile enables chemists to couple the isobenzofuranone core with other complex fragments, paving the way for the total synthesis of natural products and their analogues.
| Nucleophile | Reagent Example | Product Type | Potential Application |
| Carbon | Grignard Reagents (R-MgBr) | 3-Alkyl/Aryl-3-phenylisobenzofuran-1(3H)-one | Synthesis of Podophyllotoxin analogues |
| Nitrogen | Primary/Secondary Amines (RNH2, R2NH) | 3-Amino-3-phenylisobenzofuran-1(3H)-one | Precursors to isoindolinone alkaloids |
| Oxygen | Alcohols/Phenols (R-OH) | 3-Alkoxy/Aryloxy-3-phenylisobenzofuran-1(3H)-one | Synthesis of antifungal compounds |
| Sulfur | Thiols (R-SH) | 3-Thio-3-phenylisobenzofuran-1(3H)-one | Development of novel therapeutic agents |
This interactive table showcases the versatility of this compound in forming new bonds with various nucleophiles, a key feature in the construction of complex molecules.
Precursor for Advanced Scaffold Diversity and Chemical Library Synthesis
In the era of high-throughput screening and drug discovery, the demand for structurally diverse small-molecule libraries is insatiable. Diversity-oriented synthesis (DOS) aims to generate collections of compounds with high skeletal and stereochemical diversity. This compound serves as an excellent starting point for such endeavors.
Its ability to react with a multitude of nucleophiles allows for the rapid generation of a large number of derivatives from a common precursor. This "late-stage diversification" strategy is highly efficient for building chemical libraries. By employing a range of different nucleophilic building blocks in parallel synthesis formats, chemists can create a vast array of 3-substituted-3-phenylisobenzofuranones. Each of these products can then be further modified, for example, by reactions on the phenyl ring or the benzo portion of the isobenzofuranone core, to further expand the chemical space explored.
The isobenzofuranone scaffold itself is considered a "privileged structure" in medicinal chemistry, as it is found in many compounds with a wide range of biological activities, including antifungal, anti-platelet, and cytotoxic properties. nih.gov By using this compound as a foundational element, researchers can systematically explore the structure-activity relationships (SAR) of this important class of compounds.
| Library Generation Strategy | Description | Potential Library Size | Therapeutic Areas of Interest |
| Parallel Nucleophilic Substitution | Reacting the precursor with a diverse set of nucleophiles in a multi-well plate format. | 100s to 1000s of compounds | Oncology, Infectious Diseases, Neurology |
| Multi-step Sequential Synthesis | Further functionalization of the initial substitution products to build more complex scaffolds. | Varies depending on the number of steps | Broad applicability in drug discovery |
| Combinatorial Chemistry | Using a combination of different building blocks in a systematic manner to generate all possible combinations. | Can reach millions of compounds | Agrochemical and Pharmaceutical research |
This interactive table illustrates how this compound can be utilized in various strategies to generate diverse chemical libraries for high-throughput screening.
Applications in Asymmetric Catalysis and Ligand Design
While direct applications of this compound in asymmetric catalysis are not extensively documented, its potential as a precursor for the synthesis of chiral ligands is an area of significant interest. The development of new chiral ligands is paramount for the advancement of enantioselective catalysis, a cornerstone of modern pharmaceutical and fine chemical synthesis.
The synthesis of chiral, non-racemic 3-substituted isobenzofuranones can be achieved through various methods, including the use of chiral auxiliaries or enantioselective catalytic reactions. researchgate.net Once a chiral center is established at the C-3 position, the isobenzofuranone scaffold can be further elaborated into a novel ligand. For example, a nucleophilic group introduced at C-3 could be part of a larger molecule containing a phosphine, amine, or other coordinating group capable of binding to a metal center.
Future Perspectives and Emerging Research Avenues for 3 Chloro 3 Phenylisobenzofuran 1 3h One Chemistry
Development of More Sustainable and Green Synthetic Methodologies
The future synthesis of 3-Chloro-3-phenylisobenzofuran-1(3H)-one will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance safety. Traditional synthetic routes often rely on stoichiometric reagents and harsh reaction conditions. Emerging research is expected to focus on catalytic and more environmentally benign approaches.
Key areas of development include:
Catalytic Approaches: The use of non-toxic, inexpensive, and recyclable catalysts is a primary goal. For instance, phosphomolybdic acid has been shown to be an effective and green catalyst for the synthesis of related isobenzofuranones, producing water as the sole by-product. researchgate.net Future work could adapt such catalytic systems for the synthesis of this compound.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. This involves minimizing the formation of by-products and waste.
Alternative Energy Sources: The use of microwave irradiation and ultrasonication as alternative energy sources can often lead to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating.
Benign Solvents: A shift away from volatile and hazardous organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents is anticipated.
| Green Chemistry Principle | Application to this compound Synthesis |
| Use of Catalysis | Development of recyclable solid acid or metal catalysts to replace stoichiometric reagents. |
| High Atom Economy | Designing one-pot or tandem reactions to minimize waste. |
| Safer Solvents | Exploration of aqueous reaction conditions or solvent-free syntheses. |
| Energy Efficiency | Application of microwave or ultrasound-assisted synthesis to reduce energy consumption. |
Integration with Flow Chemistry and Automation for Enhanced Efficiency
The integration of flow chemistry and automation offers a paradigm shift in the synthesis of complex molecules like this compound. syrris.comsyrris.com Continuous flow processes can provide significant advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. syrris.com
Potential benefits of this integration include:
Enhanced Safety: Flow reactors handle small volumes of reactants at any given time, minimizing the risks associated with highly reactive intermediates or exothermic reactions. syrris.com
Rapid Optimization: Automated flow systems allow for the rapid screening of reaction parameters such as temperature, pressure, and stoichiometry, leading to faster optimization and higher yields.
Scalability: Reactions optimized on a small scale in a flow reactor can often be scaled up by simply extending the reaction time, without the need for significant re-optimization. syrris.com
In-line Analysis: The integration of analytical techniques such as spectroscopy and chromatography into a flow system allows for real-time monitoring of the reaction progress and product purity.
| Feature | Advantage in the Synthesis of this compound |
| Small Reaction Volumes | Improved safety when handling potentially hazardous reagents. |
| Automated Parameter Screening | Efficient optimization of reaction conditions for higher yields. |
| Continuous Processing | Facile scalability from laboratory to industrial production. |
| Integrated Purification | Streamlined workflow from synthesis to purified product. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique structural features of this compound, namely the lactone ring, the quaternary carbon center, and the chloro and phenyl substituents, suggest a rich and largely unexplored reactivity profile. Future research is expected to delve into novel transformations that go beyond the known chemistry of isobenzofuranones.
Promising areas for investigation include:
Ring-Opening Reactions: The strained lactone ring is susceptible to nucleophilic attack, which could be exploited to generate a variety of functionalized benzoic acid derivatives.
Cross-Coupling Reactions: The chloro substituent provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups at the 3-position.
Asymmetric Transformations: The development of enantioselective methods for the synthesis and derivatization of this compound will be crucial for accessing chiral molecules with potential biological activity. researchgate.net
Photochemical and Electrochemical Reactions: The application of photoredox catalysis and electrosynthesis could unlock novel and unconventional bond-forming reactions that are not accessible through traditional thermal methods. syrris.com
| Reaction Type | Potential Outcome |
| Nucleophilic Ring Opening | Synthesis of functionalized 2-benzoylbenzoic acid derivatives. |
| Palladium-Catalyzed Cross-Coupling | Introduction of new carbon-carbon and carbon-heteroatom bonds at the C3 position. |
| Enantioselective Catalysis | Access to optically pure stereoisomers for biological evaluation. |
| Photoredox Catalysis | Novel radical-mediated transformations and functionalizations. |
Potential in Advanced Materials Science and Functional Molecule Design
The isobenzofuranone scaffold is a privileged structure in medicinal chemistry, but its potential in materials science is an emerging area of interest. imjst.org The incorporation of this compound into larger molecular architectures could lead to the development of novel functional materials.
Future research could focus on:
Polymer Chemistry: The molecule could serve as a monomer or a functional additive in the synthesis of polymers with tailored optical, electronic, or thermal properties.
Organic Electronics: The aromatic nature of the compound suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Fluorescent Probes: Modification of the phenyl ring with fluorescent moieties could lead to the development of chemosensors for the detection of specific analytes.
Liquid Crystals: The rigid, planar structure of the isobenzofuranone core could be exploited in the design of novel liquid crystalline materials.
| Application Area | Potential Role of this compound |
| Polymer Science | As a building block for high-performance polymers with enhanced thermal stability. |
| Organic Electronics | As a component of organic semiconductors or charge-transporting materials. |
| Chemical Sensing | As a core scaffold for the design of fluorescent probes for metal ions or biomolecules. |
| Liquid Crystals | As a mesogenic unit in the design of novel liquid crystalline phases. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-chloro-3-phenylisobenzofuran-1(3H)-one, and what critical parameters influence yield?
- Methodological Answer : The compound is typically synthesized via reduction of 2-benzoylbenzoic acid derivatives using zinc dust, as described for analogous 3-phenylisobenzofuran-1(3H)-one derivatives . Key parameters include reaction temperature (optimized between 80–100°C), solvent polarity (e.g., acetic acid or ethanol), and stoichiometric control of the reducing agent. Impurities from incomplete reduction or side reactions (e.g., over-oxidation) can be minimized by monitoring reaction progress via TLC.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : A combination of techniques is required:
- NMR : H and C NMR confirm the substitution pattern and stereochemistry.
- IR : Validates carbonyl (C=O) and aromatic C-Cl stretches (~1700 cm and 600–800 cm, respectively).
- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in studies of structurally similar annelated derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data between synthesized batches of this compound?
- Methodological Answer : Discrepancies in H NMR shifts or melting points may arise from polymorphism or residual solvents. To address this:
- Perform DSC/TGA to assess thermal stability and polymorphic transitions.
- Use HPLC-MS to detect trace impurities.
- Compare experimental data with computational predictions (e.g., DFT for NMR chemical shifts) .
Q. How does annelation of substituents (e.g., cyclohexane) to the phenyl ring affect the compound’s structural and electronic properties?
- Methodological Answer : Annelation introduces steric strain and alters electron density. For example, X-ray analysis of cyclohexane-annelated derivatives shows increased dihedral angles between the phenyl and isobenzofuranone moieties, impacting π-π stacking interactions . Computational studies (e.g., NBO analysis) can quantify electronic effects, such as changes in the carbonyl group’s electrophilicity.
Q. What strategies optimize reaction conditions for synthesizing novel derivatives (e.g., fluorinated or heteroaromatic analogs)?
- Methodological Answer :
- Catalyst screening : Use Pd/C or Cu-mediated coupling for introducing halogenated/heteroaromatic groups.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- In-situ monitoring : Employ ReactIR to track reactive intermediates, as demonstrated in similar isobenzofuranone syntheses .
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the chloro-phenyl substituent?
- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous evidence of bond lengths and angles. For example, in related structures, the chloro-substituent’s position relative to the carbonyl group was confirmed via Hirshfeld surface analysis, revealing key intermolecular interactions (e.g., C–H···O) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Contradictions may stem from solvent/base combinations. Systematic studies should:
- Test nucleophiles (e.g., amines, thiols) in varying solvents (polar vs. nonpolar).
- Monitor reaction progress via F NMR (if using fluorinated analogs) or LC-MS.
- Reference kinetic data from analogous systems, such as 3-(trifluoromethyl)isobenzofuranones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
